Cas no 2172292-01-0 (5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine)

5-Methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine is a structurally complex heterocyclic compound featuring both indazole and piperidine moieties. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) and oncology-related pathways. The presence of the amine group at the 3-position of the piperidine ring enhances its binding affinity to biological targets, while the methyl substitutions may improve metabolic stability. Its rigid, fused-ring system offers conformational restraint, which can be advantageous in optimizing selectivity and potency. This compound serves as a valuable intermediate for the synthesis of biologically active molecules.
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine structure
2172292-01-0 structure
Product name:5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
CAS No:2172292-01-0
MF:C14H20N4
MW:244.335402488708
CID:6004667
PubChem ID:165480365

5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
    • EN300-1478147
    • 2172292-01-0
    • Inchi: 1S/C14H20N4/c1-8-3-12(15)14(16-6-8)11-5-13-10(4-9(11)2)7-17-18-13/h4-5,7-8,12,14,16H,3,6,15H2,1-2H3,(H,17,18)
    • InChI Key: BIPWZMLEUIJQDR-UHFFFAOYSA-N
    • SMILES: N1CC(C)CC(C1C1C=C2C(C=NN2)=CC=1C)N

Computed Properties

  • Exact Mass: 244.16879665g/mol
  • Monoisotopic Mass: 244.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.7Ų

5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1478147-250mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
250mg
$670.0 2023-09-28
Enamine
EN300-1478147-500mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
500mg
$699.0 2023-09-28
Enamine
EN300-1478147-1.0g
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
1g
$0.0 2023-06-06
Enamine
EN300-1478147-100mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
100mg
$640.0 2023-09-28
Enamine
EN300-1478147-1000mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
1000mg
$728.0 2023-09-28
Enamine
EN300-1478147-2500mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
2500mg
$1428.0 2023-09-28
Enamine
EN300-1478147-5000mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
5000mg
$2110.0 2023-09-28
Enamine
EN300-1478147-50mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
50mg
$612.0 2023-09-28
Enamine
EN300-1478147-10000mg
5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine
2172292-01-0
10000mg
$3131.0 2023-09-28

Additional information on 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine

Research Brief on 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine (CAS: 2172292-01-0)

This research brief provides an in-depth analysis of the latest advancements and findings related to the compound 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine (CAS: 2172292-01-0). This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. The brief synthesizes recent studies, highlighting key insights into its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have identified 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine as a promising candidate for targeting specific biological pathways implicated in various diseases. Its unique structural features, including the indazole and piperidine moieties, contribute to its binding affinity and selectivity for certain molecular targets. Researchers have explored its potential in modulating enzyme activity, receptor interactions, and signaling cascades, making it a versatile tool for drug discovery and development.

One of the most notable findings is the compound's efficacy in preclinical models of neurological disorders. Studies have demonstrated its ability to cross the blood-brain barrier and exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in recent investigations, providing a foundation for further optimization and clinical translation.

Another area of interest is the compound's role in oncology. Preliminary data indicate that 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. Researchers are particularly intrigued by its potential to overcome drug resistance mechanisms, a significant challenge in current cancer therapies. Ongoing studies are focused on elucidating its precise molecular targets and optimizing its therapeutic index.

In summary, 5-methyl-2-(5-methyl-1H-indazol-6-yl)piperidin-3-amine represents a promising scaffold for drug development across multiple therapeutic areas. Its unique chemical structure and demonstrated biological activities warrant further investigation to fully exploit its therapeutic potential. Future research should prioritize mechanistic studies, structure-activity relationship (SAR) analyses, and clinical trials to validate its efficacy and safety in human populations.

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